molecular formula C13H10INO4 B5980481 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid

5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid

Cat. No.: B5980481
M. Wt: 371.13 g/mol
InChI Key: CADWIBDUQPHPNP-UHFFFAOYSA-N
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Description

5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with an iodine atom and a 5-methylfuran-2-carbonyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare 2-iodobenzoic acid, which can be achieved through the iodination of benzoic acid. The next step involves the formation of the amide bond between 2-iodobenzoic acid and 5-methylfuran-2-carboxylic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the iodination step and automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The furan ring and the benzoic acid moiety can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylbenzoic acid: Similar structure but lacks the furan ring and amide group.

    5-Methylfuran-2-carboxylic acid: Contains the furan ring but lacks the benzoic acid moiety and iodine atom.

Uniqueness

5-Iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the iodine atom, furan ring, and amide linkage, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-iodo-2-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4/c1-7-2-5-11(19-7)12(16)15-10-4-3-8(14)6-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADWIBDUQPHPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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